molecular formula C19H11Cl2NaO5S B1142352 Chlorophenol Red sodium salt CAS No. 123333-64-2

Chlorophenol Red sodium salt

Cat. No. B1142352
CAS RN: 123333-64-2
M. Wt: 445.25
InChI Key:
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Description

Chlorophenol Red sodium salt is a compound with applications in various analytical and chemical studies. It is a derivative of Chlorophenol, a chlorinated aromatic compound found in pesticide preparations and industrial wastes. Chlorophenols are known for their persistence in the environment and potential toxicity (Olaniran & Igbinosa, 2011).

Synthesis Analysis

Synthesis of this compound involves the formation of sodium salts of chlorophenol compounds. For instance, the preparation of sodium tetrakis(m-chlorophenyl) borate, a related compound, has been documented (Jarzembowski et al., 1965).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex. For example, Sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied, showing specific dihedral angles between adjacent chlorophenyl, methyltriazole, and carboxylate groups (El‐Hiti et al., 2018).

Chemical Reactions and Properties

This compound participates in various chemical reactions due to its chlorophenol component. For example, it reacts with chlorine dioxide in water treatment, demonstrating its utility in analytical chemistry (Fletcher & Hemmings, 1985).

Physical Properties Analysis

Physical properties of this compound, such as solubility and stability, are influenced by its chlorophenol structure. For instance, sodium chlorite, a related compound, is known for its stability and solubility in various conditions (Taylor et al., 1940).

Chemical Properties Analysis

This compound's chemical properties, such as reactivity and potential formation of derivatives, are critical. Chlorophenols are known for their recalcitrance to biodegradation and persistence in the environment (Olaniran & Igbinosa, 2011).

Scientific Research Applications

  • Detection of Chlorine Dioxide in Water Treatment : Fletcher and Hemmings (1985) explored the use of Chlorophenol Red in detecting chlorine dioxide in potable waters. They highlighted its efficiency in determining low concentrations of chlorine dioxide, a common disinfectant in water treatment, even in the presence of other chlorinated species (Fletcher & Hemmings, 1985).

  • Analysis of Chloroanisoles and Chlorophenols in Wine : Martínez-Uruñuela et al. (2005) developed a method involving chlorophenols for identifying cork taint in red wine, which is a significant issue in the wine industry. Their process included solid-phase extraction and gas chromatography–tandem mass spectrometry, demonstrating the role of Chlorophenol Red in food safety and quality control (Martínez-Uruñuela et al., 2005).

  • Enhanced Selectivity for Chlorine Dioxide : Sweetin, Sullivan, and Gordon (1996) reported improvements in Chlorophenol Red spectrophotometry, leading to a more selective method for detecting chlorine dioxide in drinking water. This study emphasizes its role in enhancing water quality testing methods (Sweetin, Sullivan, & Gordon, 1996).

  • Environmental Analysis of Chlorophenols : Morais et al. (2011) optimized a method for determining chlorophenols in water samples, which is significant for environmental monitoring. Their approach involved a combination of solid phase microextraction and gas chromatography, highlighting the adaptability of Chlorophenol Red in various environmental conditions (Morais et al., 2011).

  • Studying Photophysical Properties of pH Indicators : Qin et al. (2006) synthesized a borondipyrromethene-derived pH indicator linked to o-chlorophenol, demonstrating Chlorophenol Red's application in developing advanced pH-sensitive materials. This research expands its utility in chemical sensing and photophysical studies (Qin et al., 2006).

properties

IUPAC Name

sodium;2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDIGZFHHZGTEF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123333-64-2
Record name Chlorophenol Red Sodium Salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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